4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid
CAS No.: 380194-19-4
Cat. No.: VC2201096
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 380194-19-4 |
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Molecular Formula | C13H16N2O4 |
Molecular Weight | 264.28 g/mol |
IUPAC Name | 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid |
Standard InChI | InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)11-5-4-10(13(16)17)7-12(11)15(18)19/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) |
Standard InChI Key | IXKFKPMYUCTQPG-UHFFFAOYSA-N |
SMILES | CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Chemical Structure and Identification
Structural Features
4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid contains several key structural elements that define its chemical behavior. The compound features a benzoic acid core with a nitro group (-NO₂) at position 3 and a 3-methylpiperidine moiety attached at position 4. This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions .
Identification Parameters
Based on structural analysis and comparison with similar compounds, the following identification parameters can be established for 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid:
Structural Comparison with Similar Compounds
The structural features of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid can be better understood by comparing it with related compounds:
Physical and Chemical Properties
Physical Properties
While specific experimental data for 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is limited, its physical properties can be reasonably inferred based on its structure and comparison with similar compounds:
Property | Expected Value | Basis |
---|---|---|
Physical State | Yellow to light brown crystalline solid | Typical for similar nitrobenzoic acid derivatives |
Melting Point | 180-195°C (estimated) | Based on similar compounds with piperidine and nitro substituents |
Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanol | Based on functional group analysis |
LogP | 1.8-2.3 (estimated) | Calculated based on structural features |
pKa | ~3.5 (carboxylic acid), ~9.0 (piperidine N) | Estimated from similar functional groups |
Chemical Properties
The chemical behavior of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is governed by its functional groups:
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The carboxylic acid group (-COOH) can participate in acid-base reactions, esterification, and amide formation.
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The nitro group (-NO₂) can be reduced to an amine, facilitating further derivatization.
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The tertiary amine within the piperidine structure can act as a base or undergo quaternization reactions.
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The methyl group on the piperidine ring can participate in oxidation reactions or radical substitutions.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid typically follows one of several possible synthetic routes:
Nucleophilic Aromatic Substitution
A common approach involves the reaction of 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid with 3-methylpiperidine:
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4-Halo-3-nitrobenzoic acid is treated with 3-methylpiperidine in the presence of a base (typically K₂CO₃ or Cs₂CO₃).
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The reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group.
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The resulting product is isolated through crystallization or chromatographic methods.
Alternative Synthetic Pathway
Another potential route involves:
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Synthesis of a 4-(3-methylpiperidin-1-yl)benzoic acid precursor.
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Nitration of this precursor under controlled conditions to introduce the nitro group at the 3-position.
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Purification of the final product.
Reaction Conditions
The optimal reaction conditions for synthesizing 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid typically include:
Parameter | Typical Conditions | Purpose |
---|---|---|
Solvent | DMSO, DMF, or acetonitrile | Provides suitable medium for nucleophilic substitution |
Temperature | 80-120°C | Facilitates reaction completion |
Time | 8-24 hours | Ensures complete conversion |
Base | K₂CO₃, Cs₂CO₃, or Et₃N | Neutralizes HX byproduct and activates the nucleophile |
Catalyst | Optional Cu or Pd catalysts | May accelerate certain synthetic routes |
Chemical Reactivity and Transformations
Functional Group Reactions
The multiple functional groups in 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid allow for diverse chemical transformations:
Carboxylic Acid Transformations
The carboxylic acid moiety can undergo several reactions:
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Esterification: Formation of esters through reaction with alcohols (typically under acidic conditions or using coupling agents).
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Amide Formation: Reaction with amines to form amides, often using coupling reagents like HATU, HBTU, or EDC/HOBt.
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Reduction: Conversion to alcohols or aldehydes using appropriate reducing agents.
Nitro Group Transformations
The nitro group can be modified through:
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Reduction: Conversion to an amine using reducing agents such as H₂/Pd, Fe/HCl, or SnCl₂.
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Nucleophilic Substitution: The nitro group activates the aromatic ring toward nucleophilic substitution reactions.
Piperidine Ring Modifications
The piperidine moiety can undergo:
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N-Alkylation/Acylation: Functionalization of the nitrogen atom.
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Oxidation of the Methyl Group: The methyl substituent can be oxidized to alcohol, aldehyde, or carboxylic acid derivatives.
Stability Considerations
4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is expected to be stable under normal laboratory conditions, but consideration should be given to:
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Potential air oxidation during long-term storage.
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Photosensitivity due to the nitro group.
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Hygroscopicity due to the carboxylic acid function.
Analytical Characterization
Spectroscopic Identification
The characteristic spectroscopic properties of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid can be utilized for identification and purity assessment:
NMR Spectroscopy
Spectral Region | Expected Features |
---|---|
¹H NMR | Carboxylic acid proton (10-13 ppm); aromatic protons (7-8.5 ppm); piperidine ring protons (1.5-3.5 ppm); methyl group (0.8-1.2 ppm) |
¹³C NMR | Carboxylic carbon (~165-170 ppm); aromatic carbons (120-145 ppm); piperidine carbons (25-55 ppm); methyl carbon (~20 ppm) |
IR Spectroscopy
Wavenumber (cm⁻¹) | Assignment |
---|---|
3000-3300 | O-H stretching (carboxylic acid) |
2800-3000 | C-H stretching (methyl and piperidine) |
1700-1730 | C=O stretching (carboxylic acid) |
1500-1550 and 1300-1350 | N-O asymmetric and symmetric stretching (nitro group) |
1200-1300 | C-N stretching (piperidine) |
Mass Spectrometry
Parameter | Expected Value |
---|---|
Molecular Ion [M+H]⁺ | m/z 265.12 |
Major Fragments | Loss of CO₂ (m/z 221); Loss of NO₂ (m/z 219); Piperidine fragment (m/z 98) |
Chromatographic Methods
For purification and analysis, the following chromatographic techniques are appropriate:
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HPLC: Reverse-phase chromatography using C18 columns with methanol/water or acetonitrile/water mobile phases, often containing 0.1% formic acid or TFA.
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TLC: Silica gel plates with appropriate solvent systems (e.g., dichloromethane/methanol mixtures).
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GC-MS: Applicable after derivatization of the carboxylic acid group (e.g., methylation).
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